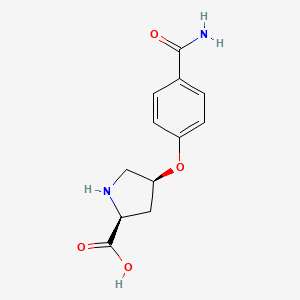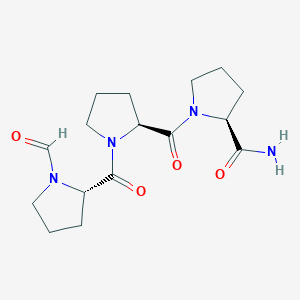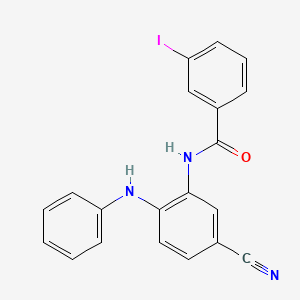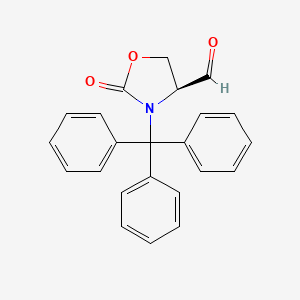
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a methoxyphenyl group at position 5, and a phenyl group at position 6 on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- involves the Suzuki coupling reaction. This reaction typically uses 2,4-dichloropyrimidine as a starting material, which is then reacted with phenylboronic acid and 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: As mentioned earlier, this reaction is used for the synthesis of the compound and can also be employed for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Suzuki Coupling: Reagents include phenylboronic acid, 4-methoxyphenylboronic acid, and a palladium catalyst. The reaction is often performed in the presence of a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific nucleophiles or boronic acids used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group replacing one of the chlorine atoms.
科学的研究の応用
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially important compounds.
作用機序
The mechanism of action of pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-fluorophenylpyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a methoxyphenyl group.
2,4-Dichloro-5-phenylpyrimidine: Lacks the methoxy group at position 5.
Uniqueness
Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)-6-phenyl- is unique due to the presence of both a methoxyphenyl and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
651315-80-9 |
|---|---|
分子式 |
C17H12Cl2N2O |
分子量 |
331.2 g/mol |
IUPAC名 |
2,4-dichloro-5-(4-methoxyphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2O/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3 |
InChIキー |
JQFOHCABLFVPPT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)








![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)


